2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety.
Preparation Methods
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide. The reaction conditions often include the use of alkali metals such as lithium, sodium, or potassium, with sodium being the preferred choice. The halogen group used in the reaction is usually bromine .
Chemical Reactions Analysis
2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole, an antineoplastic agent used in the treatment of hormone-dependent breast cancer. The compound’s ability to inhibit the aromatase enzyme makes it valuable in medicinal chemistry.
Mechanism of Action
The primary mechanism of action of compounds derived from 2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, such as Letrozole, involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is unique due to its specific structure that includes both a triazole ring and a benzonitrile moiety. Similar compounds include:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Another intermediate used in the synthesis of Letrozole.
1-(4-Cyanobenzyl)-1,2,4-triazole: A related compound with similar applications in medicinal chemistry.
These compounds share structural similarities but may differ in their specific applications and efficacy in various chemical reactions.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFVWQAHQRISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594573 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-41-5 | |
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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